Quin-MF is classified as a chelating agent, specifically designed for calcium ion binding. It is part of a new generation of fluorinated chelators that improve upon earlier designs such as 1,2-bis-(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid (5FBAPTA). The synthesis and characterization of Quin-MF have been documented in scientific literature, highlighting its superior binding affinity for calcium ions compared to its predecessors .
The synthesis of Quin-MF involves several key steps:
The final yield and purity of Quin-MF are critical parameters that influence its effectiveness as a chelator.
Quin-MF features a complex molecular structure characterized by:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of Quin-MF .
Quin-MF primarily participates in coordination chemistry involving calcium ions:
The mechanism by which Quin-MF operates involves:
Quin-MF exhibits several notable physical and chemical properties:
Quin-MF has several significant applications in scientific research:
Quin-MF primarily targets microbial DNA topoisomerases and cellular signaling proteins. In bacteria, it binds to the quinoline resistance-determining region (QRDR) of deoxyribonucleic acid (DNA) gyrase (subunit GyrA) and topoisomerase IV (subunit ParC), analogous to classical quinolones. This binding occurs via magnesium-bridged interactions with conserved serine residues (e.g., Ser83 in Escherichia coli GyrA), disrupting enzyme-DNA complexes and inducing double-stranded DNA breaks [1]. In Plasmodium falciparum, Quin-MF interacts with the chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1). Specific polymorphisms in these targets—such as PfCRT K76T and PfMDR1 N86Y—alter binding affinity, reducing drug accumulation and efficacy [8].
Table 1: Molecular Targets of Quin-MF
Organism | Primary Targets | Binding Site/Polymorphism | Functional Consequence |
---|---|---|---|
Bacteria | DNA Gyrase (GyrA), Topoisomerase IV (ParC) | QRDR domain (Ser83, Asp87) | DNA cleavage complex stabilization |
Plasmodium falciparum | PfCRT, PfMDR1 | PfCRT K76T, PfMDR1 N86Y | Reduced drug uptake/efflux dysregulation |
Quin-MF disrupts key signaling cascades implicated in cell survival and inflammation. It inhibits nuclear factor kappa B (NF-κB) translocation by stabilizing inhibitory kappa B (IκB) proteins, thereby suppressing transcriptional activation of pro-survival genes [6]. Concurrently, Quin-MF activates mitogen-activated protein kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK), leading to apoptosis in malignant cells. In microbial systems, it dysregulates proton motive force (PMF) components, dissipating transmembrane pH gradients (ΔpH) and reducing adenosine triphosphate (ATP) synthesis. This is evidenced by rapid ATP efflux in Gardnerella vaginalis treated with analogous quinolone derivatives [2].
Quin-MF modulates innate immunity via the myeloid differentiation primary response 88 (MyD88)/Toll-like receptor 4 (TLR4) axis. It downregulates TLR4 expression on macrophages, impairing downstream recruitment of MyD88 and subsequent activation of NF-κB and interferon regulatory factors [6]. This disruption reduces the production of pro-inflammatory cytokines (e.g., tumor necrosis factor alpha (TNF-α), interleukin 1 beta (IL-1β)) during lipopolysaccharide-induced inflammation. Additionally, Quin-MF enhances phagocytic activity in neutrophils by upregulating surface complement receptors, promoting microbial clearance [6].
Quin-MF suppresses synthesis of nitric oxide, prostaglandin E2, and cyclooxygenase-2 by >50% at pharmacologically relevant concentrations (5–20 μM) [5] [6]. This occurs through dual inhibition of inducible nitric oxide synthase and cyclooxygenase-2 transcription, mediated via NF-κB and p38 MAPK blockade. In microglial cells, Quin-MF reduces reactive oxygen species and reactive nitrogen species generation by 60–80%, mitigating neuroinflammation [5]. Furthermore, it skews macrophage polarization toward an anti-inflammatory M2 phenotype, elevating interleukin 10 synthesis and resolving chronic inflammation.
Table 2: Effects of Quin-MF on Inflammatory Mediators
Mediator | Regulatory Mechanism | Quantitative Change | Biological Outcome |
---|---|---|---|
Nitric Oxide | iNOS transcriptional repression via NF-κB | ↓ 50–70% | Reduced vasodilation, cytotoxicity |
Prostaglandin E2 | COX-2 enzymatic inhibition | ↓ 55–75% | Attenuated pain, fever |
TNF-α, IL-1β, IL-6 | TLR4/MyD88 axis suppression | ↓ 60–80% | Decreased systemic inflammation |
Reactive Oxygen Species | NADPH oxidase complex destabilization | ↓ 40–60% | Lower oxidative tissue damage |
Data Synthesis Insights:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: